3-Thiazolidineheptanoic acid, 4-oxo-2-thioxo-
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Overview
Description
3-Thiazolidineheptanoic acid, 4-oxo-2-thioxo- is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms. This compound is known for its diverse biological and chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 3-Thiazolidineheptanoic acid, 4-oxo-2-thioxo- typically involves multicomponent reactions. One common method includes the reaction of primary amines with carbon disulfide and itaconic anhydride . This reaction is carried out under reflux conditions in the presence of a suitable solvent, such as toluene. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
3-Thiazolidineheptanoic acid, 4-oxo-2-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the thiazolidine ring.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Thiazolidineheptanoic acid, 4-oxo-2-thioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Thiazolidineheptanoic acid, 4-oxo-2-thioxo- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
3-Thiazolidineheptanoic acid, 4-oxo-2-thioxo- is unique due to its specific structure and properties. Similar compounds include:
Rhodanine-3-acetic acid: Known for its antimicrobial properties.
Thiazolidine-2-carboxylic acid: Used in the synthesis of pharmaceuticals.
4-Oxo-2-thioxothiazolidin-3-yl acetic acids: Studied for their potential as aldose reductase inhibitors.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
CAS No. |
833482-72-7 |
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Molecular Formula |
C10H15NO3S2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
7-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)heptanoic acid |
InChI |
InChI=1S/C10H15NO3S2/c12-8-7-16-10(15)11(8)6-4-2-1-3-5-9(13)14/h1-7H2,(H,13,14) |
InChI Key |
RFZHBHAOBMPTRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CCCCCCC(=O)O |
Origin of Product |
United States |
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